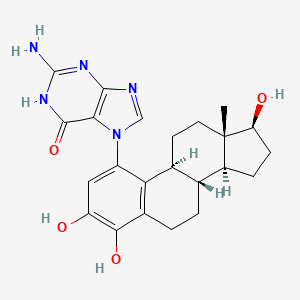

4-Hydroxy Estradiol 1-N7-Guanine

Übersicht

Beschreibung

4-Hydroxy Estradiol 1-N7-Guanine is a synthetic compound that combines the estrogen metabolite 4-hydroxy estradiol with the nucleobase guanine. This compound is primarily used in research settings to study the interactions between estrogen metabolites and DNA, particularly in the context of cancer research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy Estradiol 1-N7-Guanine typically involves the conjugation of 4-hydroxy estradiol with guanine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the following steps:

Activation of 4-Hydroxy Estradiol: This step involves the activation of 4-hydroxy estradiol to form a reactive intermediate.

Conjugation with Guanine: The activated 4-hydroxy estradiol is then reacted with guanine under specific conditions to form the final product.

Industrial Production Methods

The production process involves stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy Estradiol 1-N7-Guanine undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can also occur, although they are less common.

Substitution: The compound can participate in substitution reactions, particularly at the guanine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride may be employed.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted products depending on the reagents used .

Wissenschaftliche Forschungsanwendungen

Cancer Research

4-Hydroxy Estradiol 1-N7-Guanine plays a crucial role in understanding estrogen-induced carcinogenesis. The compound is used to study how estrogen metabolites interact with DNA, leading to the formation of DNA adducts, which can result in mutations and genomic instability. Such mutations are implicated in various hormone-related cancers, especially breast cancer .

Case Study: Estrogen-DNA Adducts as Biomarkers

Research has demonstrated that estrogen-DNA adducts, including this compound, can be detected in human urine samples. This detection indicates exposure to estrogenic compounds and correlates with increased mutagenic activity within cells. The presence of these adducts serves as potential biomarkers for assessing cancer risk, particularly in hormonally modified cancers .

Neuroprotection Studies

The compound exhibits neuroprotective properties, making it a subject of interest in research focused on neurodegenerative diseases such as Parkinson's disease. Studies suggest that this compound can protect neuronal cells against oxidative damage by influencing cell signaling pathways and enhancing the translocation of tumor suppressor proteins like p53 .

DNA Repair Mechanisms

Investigations into the effects of estrogen-DNA adducts on DNA repair mechanisms are ongoing. The formation of this compound is significant for understanding how such adducts may interfere with normal DNA repair processes, potentially leading to increased mutation rates and cancer development .

Molecular Mechanism

This compound forms covalent bonds with DNA bases, leading to the creation of various adducts. This process can result in significant changes to the DNA structure, contributing to mutagenesis and potential carcinogenesis .

Industrial Production

Quality control measures are essential during the production process to ensure the purity and consistency of the compound for research applications .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Research | Study of estrogen-DNA interactions and carcinogenesis | Estrogen-DNA adducts serve as biomarkers for cancer risk assessment |

| Neuroprotection | Investigation into protective effects against neurodegenerative diseases | Compound protects neuronal cells from oxidative damage |

| DNA Repair Mechanisms | Effects on DNA repair processes | Interference by estrogen-DNA adducts may lead to increased mutation rates |

Wirkmechanismus

The mechanism of action of 4-Hydroxy Estradiol 1-N7-Guanine involves its interaction with DNA. The compound forms adducts with guanine in DNA, which can interfere with DNA replication and repair processes. This interaction is particularly relevant in the context of cancer research, as it can lead to mutations and genomic instability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxy Estrone: Another estrogen metabolite that has similar neuroprotective properties.

17Beta-Estradiol: A naturally occurring estrogen that also interacts with DNA but has different biological effects.

Ethynyl Estradiol: A synthetic estrogen used in hormonal therapies.

Uniqueness

4-Hydroxy Estradiol 1-N7-Guanine is unique due to its specific interaction with guanine in DNA, which makes it particularly useful for studying the effects of estrogen-DNA adducts on genomic stability and cancer development .

Biologische Aktivität

4-Hydroxy Estradiol 1-N7-Guanine (4-OHE2-N7-G) is a significant estrogen-DNA adduct formed through the interaction of 4-hydroxyestradiol with guanine, a nucleobase in DNA. This compound is part of a broader category of estrogen-DNA adducts, which have been implicated in the mutagenic processes leading to hormone-related cancers, particularly breast cancer. Understanding the biological activity of 4-OHE2-N7-G is crucial for elucidating its role in carcinogenesis and potential as a biomarker for cancer risk.

Formation and Detection

The formation of 4-OHE2-N7-G occurs via oxidative metabolism pathways involving the conversion of estradiol to reactive metabolites, which subsequently react with DNA. The synthesis of this adduct has been confirmed through various studies, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses. For instance, a study demonstrated that 4-OHE2-N7-G was detectable in urine samples from women, indicating its presence in vivo and underscoring its relevance as a biomarker for estrogen exposure and potential carcinogenicity .

The biological activity of 4-OHE2-N7-G primarily revolves around its mutagenic potential. The adduct can lead to DNA damage through several mechanisms:

- Formation of Apurinic Sites : The binding of 4-OHE2-N7-G to DNA can create apurinic sites, which are critical points for mutagenesis.

- Interference with DNA Replication : The presence of the adduct may hinder normal DNA replication processes, leading to errors that can result in mutations.

- Oxidative Stress : The metabolic pathways leading to the formation of this adduct are often associated with increased oxidative stress, further contributing to DNA damage.

Biological Implications

Research indicates that estrogen-DNA adducts like 4-OHE2-N7-G are linked to increased risks of breast and other hormonally related cancers. The presence of such adducts serves as a biomarker for assessing cancer risk associated with estrogen exposure. A study highlighted that higher levels of these adducts correlate with increased mutagenicity within cells, suggesting their role in initiating carcinogenic processes .

Case Studies and Research Findings

Several studies have explored the biological activity and implications of 4-OHE2-N7-G:

- Detection in Human Samples : In a study involving female participants, 4-OHE2-N7-G was detected in urine samples, supporting its potential as a biomarker for estrogen exposure .

- Mutagenicity Assessment : Comparative assessments have shown that 4-OHE2-N7-G exhibits higher mutagenicity compared to other estrogen-DNA adducts like 2-hydroxyestradiol-1-N7-guanine. This suggests that it may play a more significant role in the etiology of hormone-related cancers .

- Oxidative Stability Studies : Investigations into the stability of 4-OHE2-N7-G under various pH conditions revealed that it could oxidize to an 8-oxo-guanine derivative, indicating that environmental factors might influence its biological activity and detection as a biomarker .

Comparative Analysis

The following table summarizes key characteristics and findings related to 4-Hydroxy Estradiol 1-N7-G and similar compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| This compound | Estrogen-DNA adduct formed from 4-hydroxyestradiol | Higher mutagenicity compared to its counterparts |

| Estradiol-3,4-quinone | Electrophilic metabolite reacting with nucleophiles | Forms multiple DNA adducts |

| 2-Hydroxy Estradiol 1-N7-Guanine | Estrogen-DNA adduct formed from 2-hydroxyestradiol | Lower hormonal potency but still mutagenic |

| Catechol Estrogens | Hydroxylated metabolites with varied effects | May inhibit cell proliferation and promote apoptosis |

Eigenschaften

IUPAC Name |

2-amino-7-[(8R,9S,13S,14S,17S)-3,4,17-trihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O4/c1-23-7-6-11-10(13(23)4-5-16(23)30)2-3-12-17(11)14(8-15(29)19(12)31)28-9-25-20-18(28)21(32)27-22(24)26-20/h8-11,13,16,29-31H,2-7H2,1H3,(H3,24,26,27,32)/t10-,11+,13+,16+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKBGPSXUBCIFE-URRUNNDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C(=CC(=C4O)O)N5C=NC6=C5C(=O)NC(=N6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857771 | |

| Record name | 2-Amino-7-[(17beta)-3,4,17-trihydroxyestra-1,3,5(10)-trien-1-yl]-3,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178971-91-0 | |

| Record name | 2-Amino-7-[(17beta)-3,4,17-trihydroxyestra-1,3,5(10)-trien-1-yl]-3,7-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.